Regulatory Designation: EP and USP Monograph-Specified Identity versus Unlisted Structural Analogs
Cetirizine Impurity D is explicitly named and specified in both the European Pharmacopoeia (as EP Impurity D) and the United States Pharmacopeia (as Cetirizine Dimer Impurity), whereas structurally related dimeric piperazine analogs lacking this official designation are not recognized as valid reference standards for regulatory submissions [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to USP or EP standards [2].
| Evidence Dimension | Regulatory designation status |
|---|---|
| Target Compound Data | Listed in EP and USP monographs as Cetirizine Impurity D / Cetirizine Dimer Impurity |
| Comparator Or Baseline | Unlisted structural analogs (e.g., other piperazine dimers not specified in monographs) |
| Quantified Difference | Official vs. unofficial regulatory status (binary classification) |
| Conditions | Comparative evaluation of pharmacopoeial monograph inclusion status |
Why This Matters
Only monograph-specified impurities with certified traceability are acceptable for regulatory submissions; use of unlisted analogs results in analytical method rejection and delays in ANDA approval.
- [1] ChemWhat. Cetirizine EP Impurity D CAS#: 346451-15-8. ChemWhat Database. View Source
- [2] SynZeal. Cetirizine EP Impurity D | 346451-15-8. SynZeal Product Information. View Source
